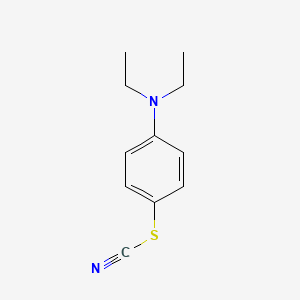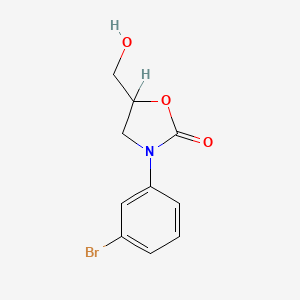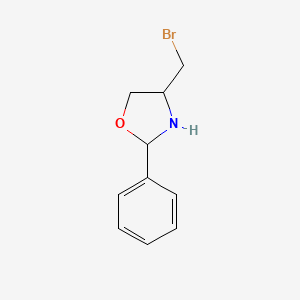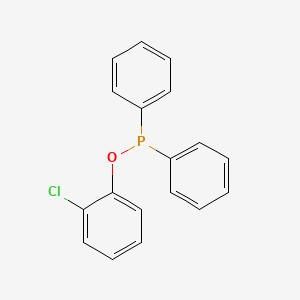
2-Chlorophenyl diphenylphosphinite
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chlorophenyl diphenylphosphinite is an organophosphorus compound with the molecular formula C18H14ClOP It is a derivative of phosphinite, characterized by the presence of a phosphorus atom bonded to two phenyl groups and one 2-chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Chlorophenyl diphenylphosphinite can be synthesized through the alcoholysis of chlorodiphenylphosphine. The reaction involves treating chlorodiphenylphosphine with 2-chlorophenol in the presence of a base, typically under an inert atmosphere to prevent oxidation. The general reaction is as follows: [ \text{ClPPh}_2 + \text{2-chlorophenol} \rightarrow \text{this compound} + \text{HCl} ]
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, often involving continuous flow reactors and stringent control of temperature and pressure.
Types of Reactions:
Oxidation: this compound can undergo oxidation to form phosphine oxides.
Substitution: It can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Coupling Reactions: It is also involved in coupling reactions such as the Suzuki-Miyaura coupling, where it acts as a ligand.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.
Substitution: Typical nucleophiles include alkoxides and amines.
Coupling Reactions: Palladium catalysts are commonly used in coupling reactions.
Major Products Formed:
Oxidation: Phosphine oxides.
Substitution: Substituted phosphinites.
Coupling Reactions: Coupled aromatic compounds.
Scientific Research Applications
2-Chlorophenyl diphenylphosphinite has diverse applications in scientific research:
Chemistry: It is used as a ligand in various catalytic processes, including cross-coupling reactions.
Biology: Its derivatives are explored for potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to investigate its potential as a pharmaceutical intermediate.
Industry: It is used in the synthesis of advanced materials and as a reagent in organic synthesis.
Mechanism of Action
The mechanism of action of 2-chlorophenyl diphenylphosphinite primarily involves its role as a ligand in catalytic processes. It coordinates with metal centers, facilitating various chemical transformations. The phosphorus atom in the compound acts as a nucleophile, participating in bond formation and cleavage during reactions.
Comparison with Similar Compounds
Phosphinites: Compounds with the general formula P(OR)R2, where R represents alkyl or aryl groups.
Phosphonites: Compounds with the formula P(OR)2R.
Phosphonates: Compounds with the formula OP(OR)2R.
Uniqueness: 2-Chlorophenyl diphenylphosphinite is unique due to the presence of the 2-chlorophenyl group, which imparts distinct electronic and steric properties. This makes it a valuable ligand in catalytic processes, offering different reactivity compared to other phosphinites and phosphonites.
Properties
CAS No. |
63389-43-5 |
|---|---|
Molecular Formula |
C18H14ClOP |
Molecular Weight |
312.7 g/mol |
IUPAC Name |
(2-chlorophenoxy)-diphenylphosphane |
InChI |
InChI=1S/C18H14ClOP/c19-17-13-7-8-14-18(17)20-21(15-9-3-1-4-10-15)16-11-5-2-6-12-16/h1-14H |
InChI Key |
VAFZCFWGTRQLOF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)P(C2=CC=CC=C2)OC3=CC=CC=C3Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


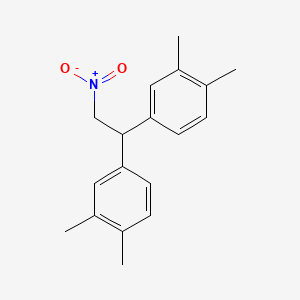
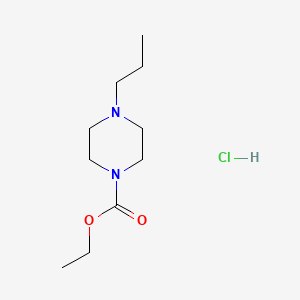


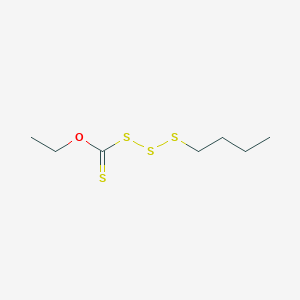
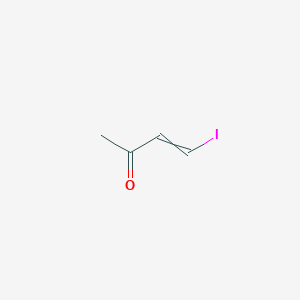

![2-(Quinolin-2-YL)benzo[F]quinoline-1-carboxylic acid](/img/structure/B14506661.png)
![Uracil, 5-[bis(2-chloroethyl)amino]-3-methyl-](/img/structure/B14506664.png)

![2-{[1-(1-Benzofuran-2-yl)ethylidene]amino}-1H-isoindole-1,3(2H)-dione](/img/structure/B14506680.png)
